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molecular formula C9H15N3 B1274583 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine CAS No. 30241-37-3

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B1274583
M. Wt: 165.24 g/mol
InChI Key: MNOPOOFSVGTODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637509B2

Procedure details

The title compound was prepared in the same manner as described for intermediate 19 using cyclopentylhydrazine hydrochloride (2 g, 14.64 mmol), (2Z)-3-amino-2-butenenitrile (1.202 g, 14.64 mmol) and ethanol (20 mL). The final product was collected as 0.57 g (24%). LCMS E-S (M+H)=166.0. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.60-1.69 (m, 2H), 1.86-1.95 (m, 2H), 1.99-2.09 (m, 4H), 2.19 (s, 3H), 3.46 (br. s., 2H), 4.38 (quin, J=7.89 Hz, 1H), 5.36 (s, 1H).
[Compound]
Name
intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.202 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([NH:7][NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.N/[C:10](/[CH3:14])=[CH:11]\[C:12]#[N:13]>C(O)C>[CH:2]1([N:7]2[C:12]([NH2:13])=[CH:11][C:10]([CH3:14])=[N:8]2)[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
Cl.C1(CCCC1)NN
Step Three
Name
Quantity
1.202 g
Type
reactant
Smiles
N\C(=C/C#N)\C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The final product was collected as 0.57 g (24%)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1N=C(C=C1N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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